3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound is a triazoloquinazoline derivative featuring a 4-bromobenzenesulfonyl group at position 3 and a 2-methoxybenzylamine substituent at position 3. The quinazoline core is a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition and anticancer properties . The triazole ring fused to the quinazoline enhances metabolic stability and binding interactions, while the 4-bromobenzenesulfonyl moiety likely contributes to electron-withdrawing effects and improved target affinity. The 2-methoxybenzyl group may influence solubility and membrane permeability due to its lipophilic and hydrogen-bonding characteristics.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-32-20-9-5-2-6-15(20)14-25-21-18-7-3-4-8-19(18)29-22(26-21)23(27-28-29)33(30,31)17-12-10-16(24)11-13-17/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDDPMVMJJDXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and ease of operation . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromobenzenesulfonyl group, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) under mild heating.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs to 3-(4-bromobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant anticancer properties. For instance, arylsulfonamides have been identified as potent inhibitors of the Mcl-1 protein, which is implicated in the survival of cancer cells. The design of sulfonamide derivatives has been a focus for developing new cancer therapies targeting this protein family .
Inhibition of Kinase Activity
Compounds related to this structure have been explored as inhibitors of various kinases, including IKK2 (IκB kinase 2), which plays a crucial role in inflammatory responses and cancer progression. The bromobenzenesulfonyl group enhances the binding affinity of these compounds to their targets, making them candidates for further development as therapeutic agents .
Pharmacological Applications
Anti-inflammatory Properties
The presence of the sulfonamide moiety in the compound suggests potential anti-inflammatory activity. Similar compounds have been shown to modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators . This application is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
Neuroprotective Effects
Recent studies have indicated that triazole-containing compounds may offer neuroprotective benefits. The unique electronic properties imparted by the triazole ring could help stabilize neuronal function and protect against neurodegenerative processes . This opens avenues for exploring the compound's efficacy in treating conditions like Alzheimer's disease.
Material Science Applications
Organic Electronics
The structural characteristics of this compound make it a candidate for applications in organic electronics. Its ability to form stable films and conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . Research into the electronic properties of similar compounds is ongoing to optimize their performance in these technologies.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through Mcl-1 inhibition | Development of new cancer therapies |
| Pharmacology | Anti-inflammatory effects through enzyme inhibition | Treatment for chronic inflammatory diseases |
| Neuroprotection | Neuroprotective effects against neurodegenerative diseases | Potential treatment for Alzheimer's disease |
| Material Science | Use in organic electronics due to conductive properties | Advancements in OLED and photovoltaic technologies |
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades by interacting with key proteins, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in sulfonyl groups, benzyl substituents, and halogenation patterns. Key examples include:
Pharmacological and Physicochemical Properties
- Methoxy Substitution : The 2-methoxybenzyl group balances lipophilicity (logP ~3.5 predicted) and solubility, outperforming 4-methylbenzyl (logP ~4.2) and 4-ethoxyphenyl (logP ~3.0) derivatives in membrane permeability .
- Triazole vs. Thiadiazole Hybrids : Triazoloquinazolines (target compound) exhibit greater metabolic stability than thiadiazole-fused analogues (), which are prone to oxidative cleavage .
Biological Activity
The compound 3-(4-bromobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A triazole ring fused to a quinazoline moiety .
- A bromobenzenesulfonyl group and a methoxyphenyl group .
The IUPAC name and structural formula are as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
| Chemical Formula | C22H16BrN5O3S |
| Molecular Weight | 485.36 g/mol |
Anticancer Properties
Research indicates that compounds within the quinazoline class exhibit significant anticancer activity. For instance, studies have shown that related quinazoline derivatives can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In particular, the compound has been evaluated for its ability to inhibit key kinases involved in cancer progression.
- In Vitro Studies : A study reported that quinazoline derivatives demonstrated potent antitumor activity with mean GI50 values ranging from 7.24 to 14.12 µM against various cancer cell lines, outperforming standard chemotherapeutic agents like 5-FU (GI50 = 22.60 µM) .
- Mechanism of Action : The compound may exert its effects by inhibiting specific kinases associated with tumor growth, similar to established drugs like erlotinib and gefitinib that target the epidermal growth factor receptor (EGFR) .
Antimicrobial Activity
Triazole compounds are noted for their antimicrobial properties. The compound's structural features suggest potential efficacy against a range of pathogens:
- Antitubercular and Anti-HIV Activities : Preliminary data suggest that triazole derivatives may exhibit significant activity against Mycobacterium tuberculosis and HIV .
Case Study: Synthesis and Evaluation of Quinazoline Derivatives
In a comprehensive study involving the synthesis of various quinazoline derivatives, including those similar to our compound of interest, researchers found promising results regarding their biological activities:
- Selectivity : Some derivatives showed selective cytotoxicity towards specific cancer types, indicating potential for targeted therapy .
- Kinase Inhibition : Differential Scanning Fluorimetry (DSF) was employed to assess kinase inhibition profiles, revealing significant temperature shifts indicative of binding interactions with several kinases .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
